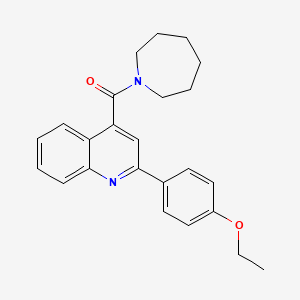

![molecular formula C10H15ClN4O B6081887 [1-(2-amino-6-chloro-4-pyrimidinyl)-3-piperidinyl]methanol](/img/structure/B6081887.png)

[1-(2-amino-6-chloro-4-pyrimidinyl)-3-piperidinyl]methanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“[1-(2-amino-6-chloro-4-pyrimidinyl)-3-piperidinyl]methanol” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The pyrimidine ring in this compound is substituted with an amino group at the 2nd position and a chlorine atom at the 6th position . The 1st position of the pyrimidine ring is connected to a piperidine ring through a methanol group . Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound is characterized by its pyrimidine and piperidine rings. The pyrimidine ring is aromatic, meaning it has a cyclic cloud of electrons above and below the plane of the molecule . The piperidine ring, on the other hand, is not aromatic but is still relatively stable due to its cyclic structure .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by its functional groups. The amino group could act as a base or nucleophile in reactions, while the chlorine atom could potentially be replaced by other groups in substitution reactions . The methanol group could also participate in reactions, particularly those involving its hydroxyl (-OH) group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amino and hydroxyl groups could make the compound soluble in polar solvents . The compound’s melting point would likely be influenced by the strength of the intermolecular forces present, which in turn would be affected by factors such as the size and shape of the molecule and the presence of polar groups .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of “[1-(2-amino-6-chloro-4-pyrimidinyl)-3-piperidinyl]methanol,” focusing on six unique applications:

Anticancer Agents

[1-(2-amino-6-chloro-4-pyrimidinyl)-3-piperidinyl]methanol: has shown potential as a scaffold for developing anticancer agents. Pyrimidine derivatives, including this compound, are known to inhibit various cancer cell lines by interfering with DNA synthesis and repair mechanisms. This makes them valuable in the treatment of cancers such as leukemia, breast cancer, and lung cancer .

Antimicrobial Agents

This compound is also explored for its antimicrobial properties. Pyrimidine derivatives have been found effective against a range of bacterial and fungal pathogens. The presence of the amino and chloro groups enhances the compound’s ability to disrupt microbial cell walls and inhibit enzyme activity, making it a promising candidate for developing new antibiotics .

Antiviral Agents

Research has indicated that pyrimidine-based compounds can act as potent antiviral agents. [1-(2-amino-6-chloro-4-pyrimidinyl)-3-piperidinyl]methanol can inhibit viral replication by targeting viral enzymes and proteins. This application is particularly relevant in the development of treatments for viral infections such as HIV, hepatitis, and influenza .

Anti-inflammatory Agents

The anti-inflammatory properties of pyrimidine derivatives are well-documented. This compound can modulate inflammatory pathways by inhibiting key enzymes and cytokines involved in the inflammatory response. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Agents

[1-(2-amino-6-chloro-4-pyrimidinyl)-3-piperidinyl]methanol: has been investigated for its neuroprotective effects. Pyrimidine derivatives can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This application is crucial for developing therapies that can slow down or prevent the progression of these diseases .

Cardiovascular Agents

This compound is also studied for its potential in cardiovascular therapy. Pyrimidine derivatives can act as calcium channel blockers, which help in managing hypertension and other cardiovascular conditions. By modulating calcium ion flow in heart and blood vessel cells, these compounds can reduce blood pressure and improve heart function .

安全和危害

As with any chemical compound, handling “[1-(2-amino-6-chloro-4-pyrimidinyl)-3-piperidinyl]methanol” would require appropriate safety precautions. The compound could potentially cause skin and eye irritation, and inhalation or ingestion could be harmful . Therefore, personal protective equipment such as gloves and eye protection should be worn when handling the compound, and it should be used only in a well-ventilated area .

未来方向

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of other pyrimidine derivatives . This could include testing the compound against various biological targets, studying its toxicity and pharmacokinetics, and potentially developing it into a drug if it shows promising activity .

作用机制

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Result of Action

Based on the biological activities of similar compounds , it’s plausible that the compound could exert a wide range of effects at the molecular and cellular levels.

属性

IUPAC Name |

[1-(2-amino-6-chloropyrimidin-4-yl)piperidin-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN4O/c11-8-4-9(14-10(12)13-8)15-3-1-2-7(5-15)6-16/h4,7,16H,1-3,5-6H2,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWFQVYDIPTAOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC(=NC(=N2)N)Cl)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-yl]methanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-2-chloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6081806.png)

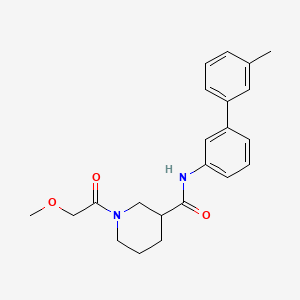

![N-methyl-1-(2-phenylethyl)-N-[4-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinamine](/img/structure/B6081810.png)

![ethyl (5-{[(4-chlorophenoxy)acetyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate](/img/structure/B6081812.png)

![N-({1-[(2,5-dimethyl-3-thienyl)sulfonyl]-3-piperidinyl}methyl)-1-phenylmethanesulfonamide](/img/structure/B6081817.png)

![5-{2-[(4-isopropylphenyl)sulfonyl]ethyl}-2-methylpyridine oxalate](/img/structure/B6081829.png)

![2-butyryl-3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B6081844.png)

![methyl 2-[({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6081856.png)

![N-(5-chloro-2-methoxyphenyl)-3-{1-[3-(4-methylphenyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6081867.png)

![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-ethyl-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B6081872.png)

![N-(3-isopropoxypropyl)-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6081875.png)

![4-bromo-N-[2-(hydrazinocarbonyl)phenyl]benzenesulfonamide](/img/structure/B6081881.png)

![2-(1-(4-methoxy-2,3-dimethylbenzyl)-4-{[5-(methoxymethyl)-2-furyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6081883.png)